molecular formula C7H12N4 B2656263 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole CAS No. 91272-81-0

1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole

Cat. No.: B2656263
CAS No.: 91272-81-0
M. Wt: 152.201
InChI Key: XZYCEWHXXTUMQY-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole (CAS 91272-81-0) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 7 H 12 N 4 and a molecular weight of 152.20 g/mol, this compound serves as a valuable synthetic intermediate . The 1,2,4-triazole core is a privileged scaffold in pharmacology, known for its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . This moiety is a key structural component in several clinical agents, including antifungal drugs (e.g., fluconazole, voriconazole), anticancer aromatase inhibitors (e.g., letrozole), and others . This compound is specifically designed for research applications, particularly in the development of novel antimicrobial agents. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including promising antibacterial and antifungal properties . Researchers utilize this chemical as a core building block to create new molecular hybrids and analogs for screening against drug-resistant pathogens. Its structure, which incorporates a pyrrolidine moiety linked to the triazole ring via a methylene bridge, offers a versatile point for further chemical modification, facilitating the exploration of structure-activity relationships (SAR) . Key Specifications: • CAS Number: 91272-81-0 • Molecular Formula: C 7 H 12 N 4 • Molecular Weight: 152.20 g/mol • Purity: ≥98% (or as specified per lot) Safety Information: This compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Important Notice: This product is for research and further manufacturing use only. It is strictly not for direct human or veterinary use .

Properties

IUPAC Name

1-(pyrrolidin-1-ylmethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-4-10(3-1)7-11-6-8-5-9-11/h5-6H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYCEWHXXTUMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with pyrrolidine in the presence of a suitable base. One common method involves the use of N,N-dimethylformamide as a solvent and chloroacetyl chloride as a reagent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of triazole-based compounds with different substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Numerous studies have highlighted the potential of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole derivatives as antimicrobial agents. For instance, a series of synthesized triazole derivatives exhibited significant antibacterial and antifungal properties. The compounds were tested against various strains of bacteria and fungi, demonstrating effectiveness comparable to standard antibiotics .

Anticancer Properties
Research indicates that triazole derivatives can act as anticancer agents. A study synthesized novel triazole hybrids that were screened for cytotoxic activity against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results showed that certain derivatives exhibited promising antitumor activity .

Other Biological Activities
The compound has also been investigated for its anti-inflammatory, analgesic, and anticonvulsant properties. The structural characteristics of triazoles allow them to interact with biological targets effectively. For example, some derivatives have shown potential as inhibitors of enzymes involved in inflammatory pathways .

Agricultural Applications

Pesticidal Activity
The versatility of this compound extends to agricultural applications where it serves as a scaffold for developing new agrochemicals. Triazole derivatives have been explored for their efficacy as fungicides and herbicides. Their ability to inhibit fungal growth makes them valuable in managing crop diseases .

Material Science

Functional Materials
In material science, compounds containing the triazole ring have been utilized in the development of functional materials due to their unique chemical properties. Triazoles can form coordination complexes with metals, leading to applications in catalysis and sensor technology. Their stability and ability to form hydrogen bonds enhance their utility in creating advanced materials .

Summary of Case Studies

StudyApplicationKey Findings
AntimicrobialDemonstrated significant antibacterial activity against various strains.
AnticancerCertain derivatives showed promising cytotoxic effects on cancer cell lines.
AgriculturalEffective as fungicides; potential for use in crop protection strategies.
Material ScienceUtilized in creating functional materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole and Analogues

Compound Name Substituent Key Synthetic Method Reference
This compound Pyrrolidin-1-ylmethyl Alkylation with prolinol mesylate
1-(Diarylmethyl)-1H-1,2,4-triazoles Aryl groups (e.g., 3,4,5-trimethoxy) Friedel-Crafts alkylation
1-(Ferrocenylmethyl)-1H-1,2,4-triazole Ferrocene moiety Nucleophilic substitution
1-(Chloromethyl)-1H-1,2,4-triazole Chloromethyl group Direct chlorination of triazole
  • Synthetic Flexibility: The pyrrolidine derivative is synthesized via alkylation, similar to diarylmethyl triazoles (e.g., 1-(3,4,5-trimethoxyphenyl)methyl derivatives) but requires additional deprotection steps .

Physicochemical Properties

Table 3: Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Stability Reference
This compound Not reported ~1.8 (predicted) Hygroscopic
1-Chloromethyl-1H-1,2,4-triazole 138–145 2.1 Air-sensitive
1-(3,4,5-Trimethoxyphenyl)methyl-triazole 160–162 3.5 Light-sensitive
  • Property Insights : The pyrrolidine derivative is hygroscopic, limiting its storage stability compared to chloromethyl analogues. Diarylmethyl triazoles exhibit higher lipophilicity (LogP ~3.5), enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structural formula of this compound can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This compound features a triazole ring fused with a pyrrolidine moiety, which is critical for its biological activity. The presence of nitrogen atoms in the triazole ring contributes to its ability to interact with various biological targets.

Pharmacological Activities

Research has shown that this compound exhibits a range of pharmacological activities:

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis and metabolic processes. For instance:

  • Antibacterial Activity : Triazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may inhibit bacterial growth by interfering with essential enzymatic pathways involved in cell wall synthesis .

Antifungal Activity

The antifungal mechanism of triazoles often involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. This activity is crucial for developing antifungal agents to treat infections caused by various fungi .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of triazole derivatives. The compound has shown cytotoxic effects against several cancer cell lines. For example:

  • Cytotoxicity : In vitro assays revealed that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

Enzyme Inhibition

Triazoles can act as enzyme inhibitors by binding to active sites or altering enzyme conformation. For instance:

  • Histone Deacetylase Inhibition : Some studies have indicated that triazoles may inhibit histone deacetylases (HDACs), which play a role in cancer progression and inflammation .

Interaction with Receptors

Triazoles may also interact with various receptors involved in signaling pathways. This interaction can modulate cellular responses related to growth and apoptosis.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antibacterial activity against E. coli with an MIC value of 50 µg/mL .
Study BShowed significant cytotoxicity against HeLa cells with an IC50 value of 25 µM .
Study CFound that the compound inhibits HDAC activity, leading to altered gene expression profiles associated with cancer .

Q & A

Q. What are the established synthetic routes for 1-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole?

The compound can be synthesized via a two-step process:

Hydroxymethylation : React 1H-1,2,4-triazole with paraformaldehyde under catalyst-free conditions to yield 1-(hydroxymethyl)-1,2,4-triazole .

Amination : Substitute the hydroxyl group with pyrrolidine via nucleophilic displacement. Chlorinated intermediates (e.g., 1-(chloromethyl)-1,2,4-triazole hydrochloride) may be used, synthesized by treating the hydroxymethyl derivative with thionyl chloride in chloroform .
Key Metrics : Total yields >85% are achievable with optimized solvent systems (e.g., chloroform for thionyl chloride reactions) .

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

  • Chromatography : Use HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>98% target peak area).
  • Spectroscopy :
    • ¹H/¹³C NMR : Characteristic peaks for the triazole ring (δ 7.8–8.2 ppm for ¹H) and pyrrolidinyl protons (δ 2.5–3.5 ppm) .
    • FT-IR : Confirm N-H stretching (≈3100 cm⁻¹) and C-N vibrations (≈1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ calculated for C₇H₁₂N₄: 153.11) .

Q. What are the key safety considerations for handling this compound?

  • Toxicity : Potential irritant to skin/eyes. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or predict reactivity?

  • Reaction Pathway Analysis : Use density functional theory (DFT) at the B3LYP/6-311G+(d,p) level to model transition states and energetics of substituent displacement reactions (e.g., pyrrolidine substitution) .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict reaction rates in chloroform vs. DMSO .
    Example : DFT studies on similar triazoles show that electron-withdrawing groups on the triazole ring accelerate nucleophilic substitution .

Q. What strategies address contradictory data in biological activity studies?

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in triazole derivatives varies by assay pH and buffer composition) .
  • Structural Validation : Re-examine crystallography or NMR data to rule out polymorphic variations .
    Case Study : Discrepancies in antifungal activity of this compound analogs were resolved by identifying pH-dependent solubility differences .

Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?

  • Functional Group Variation : Synthesize analogs with substituted pyrrolidine rings (e.g., fluorinated or methylated derivatives) and compare bioactivity .
  • Factorial Design : Use a 2³ factorial matrix to test variables (e.g., substituent size, polarity, steric effects) on biological targets .
    Table 1 : SAR Data for Analogous Compounds
SubstituentLogPIC₅₀ (µM)Target Enzyme
Pyrrolidinyl1.212.3CYP51
Piperidinyl1.828.7CYP51
N-Methylpyrrolidinyl0.98.5CYP51

Source : Adapted from .

Q. How can membrane separation technologies improve purification?

  • Nanofiltration : Use polyamide membranes (MWCO 200 Da) to separate unreacted triazole precursors (MW 98 Da) from the target compound (MW 153 Da) .
  • Optimization : Adjust transmembrane pressure (3–5 bar) and pH (6–7) to maximize yield (>90%) .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

  • 2D NMR (HSQC/HMBC) : Map coupling between triazole protons and adjacent carbons to confirm substitution patterns .
  • X-ray Crystallography : Resolve crystal packing effects influencing pyrrolidine ring conformation .

Q. How do reaction conditions influence regioselectivity in triazole functionalization?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor N1-substitution over N2 in triazole rings .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct substitution to the pyrrolidinyl group .

Q. What interdisciplinary approaches accelerate reaction discovery for this compound?

  • Hybrid Computational-Experimental Workflows : Combine quantum mechanics (QM) reaction path searches with high-throughput screening to identify optimal conditions (e.g., solvent, temperature) .
  • Machine Learning : Train models on existing triazole reaction datasets to predict novel synthetic routes .

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